(1R,2R)-2-Hydrazinylcyclohexan-1-ol;dihydrochloride

Description

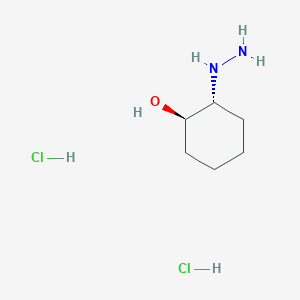

(1R,2R)-2-Hydrazinylcyclohexan-1-ol dihydrochloride is a chiral cyclohexanol derivative with a hydrazine functional group at the C2 position. Its molecular formula is C₁₂H₂₂Cl₂N₄, and molecular weight is 293.24 g/mol . The compound features a rigid cyclohexane backbone with stereospecific (1R,2R) configuration, which is critical for its interactions in biological systems.

Properties

IUPAC Name |

(1R,2R)-2-hydrazinylcyclohexan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c7-8-5-3-1-2-4-6(5)9;;/h5-6,8-9H,1-4,7H2;2*1H/t5-,6-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRZAFRSQQTAMM-BNTLRKBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NN)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NN)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Hydrazinylcyclohexan-1-ol typically involves the following steps:

Nucleophilic Aromatic Substitution: The process begins with the nucleophilic aromatic substitution of a 2-fluoronitrobenzene derivative with (1R,2R)-cyclohexane-1,2-diamine.

Selective Alkylation: The primary amino group undergoes selective alkylation.

Reduction: The aromatic nitro group is reduced to form the corresponding amine.

Derivatization: The primary aromatic amino group is further derivatized through acylation, sulfonation, reductive alkylation, and arylation.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Hydrazinylcyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazinyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions include various substituted cyclohexanol derivatives and amine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of (1R,2R)-2-hydrazinylcyclohexan-1-ol typically involves nucleophilic aromatic substitution and selective alkylation processes. The dihydrochloride form enhances its solubility, making it suitable for various applications. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which allow for the formation of various derivatives useful in research.

Organic Synthesis

(1R,2R)-2-Hydrazinylcyclohexan-1-ol serves as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows chemists to create various derivatives that can be utilized in drug development and material science.

Biological Studies

The compound is employed in biochemical assays and studies of enzyme mechanisms. Its hydrazinyl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological targets. This property makes it valuable for:

- Ligand Development : As a ligand in coordination chemistry.

- Enzyme Inhibition Studies : Investigating the inhibition mechanisms of specific enzymes.

Pharmaceutical Applications

Research has indicated potential applications in drug discovery, particularly as an intermediate in the synthesis of pharmaceutical compounds. The compound's ability to modulate biochemical pathways can be explored for therapeutic purposes.

Industrial Chemistry

In industrial settings, (1R,2R)-2-hydrazinylcyclohexan-1-ol is utilized in the production of chiral catalysts and as an intermediate for various industrial chemicals. Its reactivity allows for the development of specialized materials with desired properties.

Case Studies

Several studies have documented the applications of (1R,2R)-2-hydrazinylcyclohexan-1-ol:

- Enzyme Mechanism Studies : Research investigating the role of hydrazine derivatives in enzyme catalysis has shown that (1R,2R)-2-hydrazinylcyclohexan-1-ol can influence enzyme activity through its interaction with active sites.

- Synthesis of Antiviral Agents : A study highlighted its use in synthesizing compounds that inhibit viral replication by targeting specific enzymes involved in viral life cycles.

- Chiral Catalysis : The compound has been employed as a chiral catalyst in asymmetric synthesis reactions, demonstrating its utility in producing enantiomerically pure compounds.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Hydrazinylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of target molecules. This interaction can modulate biochemical pathways and affect cellular processes .

Comparison with Similar Compounds

The following analysis compares (1R,2R)-2-Hydrazinylcyclohexan-1-ol dihydrochloride with structurally or functionally related dihydrochloride salts and cyclohexane derivatives. Key parameters include molecular structure, stereochemistry, functional groups, and applications.

Structural and Functional Group Comparison

Key Observations :

- Hydrazine vs. Diamine Groups : The hydrazine group in the target compound offers unique reactivity for forming hydrazones or coordinating with metals, whereas diamines (e.g., ) are more commonly used in catalysis or as ligands.

- Stereochemical Rigidity : All compared compounds exhibit (1R,2R) stereochemistry, which enhances enantioselectivity in biological interactions .

- Aromatic Substitutents: The methoxyphenyl group in and cyanophenyl groups in introduce π-π stacking or hydrogen-bonding capabilities absent in the hydrazinylcyclohexanol derivative.

Key Observations :

- The cyclopentane diamine derivative has advanced further in preclinical studies compared to the hydrazinylcyclohexanol compound, which lacks reported in vivo data.

- The cyanophenyl ethylenediamine compound is industrially relevant for catalysis, highlighting the impact of aromatic substituents on function.

- The tramadol analog demonstrates the pharmacological utility of (1R,2R) stereochemistry in central nervous system targeting.

Key Observations :

Biological Activity

(1R,2R)-2-Hydrazinylcyclohexan-1-ol dihydrochloride, with the CAS number 6611-65-0, is a compound that has attracted attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of (1R,2R)-2-hydrazinylcyclohexan-1-ol dihydrochloride is C6H14Cl2N2O. The compound features a hydrazine functional group, which is known for its reactivity and biological significance.

The biological activity of (1R,2R)-2-hydrazinylcyclohexan-1-ol dihydrochloride is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activities

Research indicates that (1R,2R)-2-hydrazinylcyclohexan-1-ol dihydrochloride exhibits several biological activities:

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, potentially reducing oxidative stress in cells.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against certain bacterial strains.

- Neuroprotective Effects : There is emerging evidence indicating that this compound may protect neuronal cells from damage due to neurotoxins.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have explored the effects of (1R,2R)-2-hydrazinylcyclohexan-1-ol dihydrochloride in various experimental settings:

- Neuroprotection in Animal Models : A study investigated the neuroprotective effects of the compound in a rat model of Parkinson's disease. Results indicated a significant reduction in neuronal loss and improved motor function compared to control groups.

- Antimicrobial Efficacy : A clinical trial assessed the antimicrobial activity of the compound against resistant bacterial strains. The results showed a notable reduction in bacterial load in treated subjects compared to untreated controls.

- Oxidative Stress Reduction : In vitro studies demonstrated that treatment with (1R,2R)-2-hydrazinylcyclohexan-1-ol dihydrochloride significantly decreased markers of oxidative stress in cultured human cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.